(2Z)-3-methylpenta-2,4-dienoic acid

Description

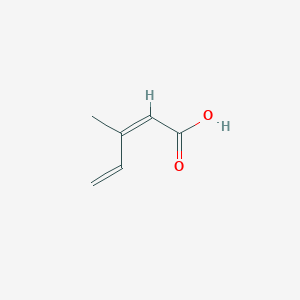

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQIIPLNNNGNEB-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30288-18-7 | |

| Record name | (2Z)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance As a Key Dienyl Carboxylic Acid Motif

The structure of (2Z)-3-methylpenta-2,4-dienoic acid, characterized by a five-carbon chain with two double bonds and a carboxylic acid group, is pivotal to its function in natural products. The "2Z" designation specifies the cis configuration of the double bond between the second and third carbon atoms. This particular stereochemistry, along with the presence of the conjugated diene system and the terminal carboxylic acid, creates a specific three-dimensional shape and electronic distribution that is essential for molecular recognition and biological activity.

Contextualization Within Isoprenoid and Terpenoid Biosynthetic Frameworks

(2Z)-3-Methylpenta-2,4-dienoic acid does not typically arise as an independent molecule in nature but rather as a key component of larger structures that are biosynthesized through the isoprenoid or terpenoid pathway. Terpenoids are a vast class of natural products built from five-carbon isoprene (B109036) units.

The biosynthesis of molecules containing the this compound motif is exemplified by the formation of the plant hormone abscisic acid (ABA). ABA is a 15-carbon sesquiterpenoid. gcwgandhinagar.comyoutube.com Its biosynthesis in plants does not proceed directly from the C15 precursor farnesyl pyrophosphate, but rather through an indirect pathway involving the oxidative cleavage of a C40 carotenoid, which is a type of tetraterpenoid. gcwgandhinagar.comttu.edunih.gov

The process begins with the C40 xanthophyll, violaxanthin. This larger molecule is enzymatically cleaved to produce a C15 intermediate called xanthoxal. gcwgandhinagar.comttu.edu Xanthoxal then undergoes a series of enzymatic conversions, which ultimately yield the abscisic acid molecule, featuring the characteristic this compound side chain attached to a cyclohexenone ring. gcwgandhinagar.comttu.edu This biosynthetic route firmly places the this compound motif within the broader framework of terpenoid metabolism.

Overview of Its Role As a Core Substructure in Biologically Active Compounds

Analysis of Z/E Isomerism around the C2=C3 Double Bond

The designation "(2Z)" in the IUPAC name of the compound specifies the stereochemistry at the double bond between the second and third carbon atoms (C2=C3). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked. For the C2=C3 double bond in 3-methylpenta-2,4-dienoic acid, the Z configuration indicates that the higher priority groups on each carbon are on the same side of the double bond. In this case, the carboxylic acid group on C2 and the methyl group on C3 are the higher priority substituents.

The dienoic acid side chain, as seen in the plant hormone abscisic acid (ABA), is susceptible to photoisomerization. nih.govfrontiersin.org Irradiation with UV light can cause the conversion of the naturally occurring and biologically active (2Z,4E)-abscisic acid to the inactive (2E,4E)-abscisic acid. nih.gov This highlights the importance of the Z configuration at the C2=C3 double bond for biological activity in related systems.

| Isomer | Arrangement of Priority Groups at C2=C3 | Common Context |

| This compound | Same side (Zusammen) | Found in the side chain of biologically active abscisic acid. nih.gov |

| (2E)-3-methylpenta-2,4-dienoic acid | Opposite sides (Entgegen) | Can be formed through photoisomerization of the (2Z) isomer; generally biologically inactive in ABA analogs. nih.gov |

Conformational Analysis of the Conjugated Dienyl Carboxylic Acid System

The conjugated system of this compound, consisting of two double bonds separated by a single bond, allows for different rotational conformations around the C3-C4 single bond. The two primary planar conformations are termed s-trans and s-cis, referring to the arrangement of the double bonds relative to the single bond connecting them.

In the s-trans conformation, the two double bonds are on opposite sides of the central single bond, leading to a more extended and linear shape. The s-cis conformation has the double bonds on the same side, resulting in a more compact, U-shaped geometry.

For simple conjugated dienes like 1,3-butadiene, the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. The energy difference is typically in the range of a few kcal/mol. The rotation around the central single bond is not entirely free due to the partial double bond character arising from electron delocalization across the conjugated system. This results in a rotational barrier that must be overcome for interconversion between the s-cis and s-trans conformers.

| Conformer | Description | Relative Stability (General Trend) |

| s-trans | Double bonds are on opposite sides of the C3-C4 single bond. | Generally more stable due to less steric hindrance. |

| s-cis | Double bonds are on the same side of the C3-C4 single bond. | Generally less stable due to potential steric clashes. |

Influence of Stereochemistry on Molecular Interactions (e.g., in Abscisic Acid Analogs)

The stereochemistry of the this compound moiety is of paramount importance in the context of its role as a structural component of abscisic acid (ABA) and its synthetic analogs. nih.govfrontiersin.org ABA is a plant hormone that regulates various physiological processes, and its biological activity is highly dependent on its specific stereochemistry. nih.gov

The naturally occurring and most active form of ABA is (+)-(S)-abscisic acid, which possesses a (2Z,4E)-configured side chain. nih.gov The "Z" configuration at the C2=C3 double bond is critical for the molecule to bind effectively to its receptor proteins. nih.gov Alteration of this stereochemistry, for instance, through photoisomerization to the (2E) form, leads to a significant loss of biological activity. nih.gov

This specificity suggests that the receptor's binding pocket is shaped to accommodate the precise three-dimensional structure of the (2Z) isomer. The spatial arrangement of the carboxylic acid group, the methyl group, and the rest of the side chain, dictated by the Z-geometry, allows for optimal interactions, such as hydrogen bonding and van der Waals forces, within the receptor site.

The development of synthetic ABA analogs for agricultural applications often focuses on mimicking the stereochemistry of the natural hormone to ensure high efficacy. nih.gov These analogs are designed to be more stable and resistant to metabolic degradation while retaining the crucial (2Z) configuration for receptor binding and biological response. frontiersin.org

| Compound/Analog Feature | Stereochemistry | Impact on Molecular Interaction | Biological Activity |

| Natural Abscisic Acid | (2Z,4E) side chain | Optimal fit into the receptor binding pocket. | High |

| Photoisomerized Abscisic Acid | (2E,4E) side chain | Poor fit into the receptor binding pocket. | Inactive |

| Synthetic ABA Analogs | Often retain the (2Z) configuration | Designed to mimic the binding of natural ABA. | Variable, but the (2Z) form is generally more active. |

Total Synthesis Approaches Utilizing the Dienyl Carboxylic Acid Fragment

The total synthesis of complex natural products often relies on the strategic disconnection of the target molecule into smaller, more manageable fragments. The dienyl carboxylic acid moiety is a common structural motif, and various strategies have been developed to construct it. One notable approach involves a samarium diiodide (SmI₂)-mediated intramolecular alkene-ketyl radical cyclization. nih.gov This method has been successfully employed in the total synthesis of pseudolaric acid A, a natural product containing a complex bicyclic system. nih.gov The dienyl carboxylic acid fragment is a key component that is incorporated into the molecular framework through a series of carefully planned steps.

Another versatile strategy in total synthesis is the use of ring-closing metathesis (RCM) to form cyclic structures. In the synthesis of pseudolaric acid A, RCM was used to stereoselectively create the trans-fused [5-7]-bicyclic core of the molecule. nih.gov This highlights the power of modern synthetic methods to construct challenging structural features, often incorporating fragments like dienyl carboxylic acids.

Furthermore, the synthesis of macrolides such as (+)-amphidinolide A, which contains 1,4-diene subunits, demonstrates the importance of dienyl fragments. capes.gov.br Ruthenium-catalyzed alkene-alkyne couplings are a powerful tool for creating such skipped diene systems, which can be further elaborated to form the desired carboxylic acid functionality. capes.gov.br

Stereoselective Synthesis of the (2Z) Isomer

Achieving specific stereochemistry, such as the (Z)-configuration at the C2-C3 double bond in this compound, is a significant challenge in organic synthesis. Stereoselective methods are crucial for obtaining the desired isomer in high purity, which is often essential for its biological activity or its role as a synthetic intermediate.

One powerful method for the stereoselective synthesis of Z-alkenes is the electrochemical cross-coupling reaction. A recently developed protocol utilizes sulfoxonium ylides and alkynes in the presence of water to produce 1,4-dicarbonyl Z-alkenes with high stereoselectivity. rsc.org This metal-free approach offers good functional group tolerance and is an attractive strategy for accessing Z-isomers that were previously difficult to obtain. rsc.org

Titanium-catalyzed cross-coupling reactions have also emerged as a valuable tool for the Z-stereoselective synthesis of unsaturated acids. researchgate.net Specifically, the intermolecular cross-cyclomagnesiation of O-containing 1,2-dienes with aliphatic or aromatic 1,2-dienes leads to the formation of 1Z,5Z-dienes. researchgate.net These can then be oxidized to yield nZ,(n+4)Z-dienoic acids, demonstrating a novel and effective route to acids with Z-configured double bonds. researchgate.net

Chemoenzymatic and Biocatalytic Routes for Analogues

Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential in green and sustainable chemistry. These approaches utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under mild conditions, offering an alternative to traditional chemical methods. nih.gov

Biocatalysis can be effectively combined with chemical synthesis in a chemoenzymatic approach. For instance, a palladium-mediated Suzuki coupling can be used to construct a biaryl pyrrole (B145914) precursor, which is then selectively chlorinated in a late-stage enzymatic step. nih.gov This combination of chemical and enzymatic reactions allows for the efficient production of complex molecules.

Enzymatic decarboxylation of bio-based phenolic acids in organic solvents, followed by a base-catalyzed acylation, provides a route to various acetylated hydroxystyrenes. nih.gov This highlights the potential of enzymes to perform key transformations in non-aqueous media, expanding their applicability in organic synthesis. Furthermore, one-pot sequential chemoenzymatic methods, such as the combination of a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction, can furnish enantiomerically enriched alcohols from amides. nih.gov These examples underscore the versatility of biocatalysis in producing a wide range of valuable organic molecules, including analogs of dienoic acids.

Precursor Utilization in Divergent Synthetic Strategies (e.g., propargyl bromide and n-butyllithium)

Simple and readily available precursors can be utilized in divergent synthetic strategies to access a variety of more complex molecules. Propargyl bromide and n-butyllithium are two such reagents that play a significant role in the synthesis of unsaturated systems.

Propargyl bromide is a versatile building block used in various carbon-carbon bond-forming reactions. nih.govmdpi.com For example, the Barbier-type nucleophilic addition of propargyl bromide to aldehydes, mediated by metals like iron or tin, provides a straightforward route to homopropargyl alcohols. nih.govmdpi.com Zinc-mediated propargylation of isatin-derived imines using propargyl bromide is another effective method for synthesizing propargylated products. mdpi.com

N-butyllithium is a strong base that is widely used to deprotonate various substrates, initiating a cascade of reactions. For instance, it can be used to generate ylides from phosphonium (B103445) salts, which can then undergo Wittig-type reactions to form alkenes. rsc.org The reaction of n-butyllithium with methyltriphenylphosphonium (B96628) bromide generates a phosphorane that can react with an appropriate keto-ester to produce an ethyl (E)-3-methylpenta-2,4-dienoate. rsc.org This dienyl ester can then be further manipulated, for example, by reduction with lithium aluminum hydride, to yield the corresponding alcohol, which serves as a precursor to other derivatives. rsc.org

Spectroscopic and Structural Elucidation of 2z 3 Methylpenta 2,4 Dienoic Acid Containing Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative orientation of atoms. For compounds containing the (2Z)-3-methylpenta-2,4-dienoic acid moiety, ¹H and ¹³C NMR are fundamental for assigning the chemical shifts of the protons and carbons, respectively. The (Z)-configuration of the double bond at position 2 is a critical stereochemical feature that can be established using NMR.

¹H and ¹³C NMR Spectroscopy: The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In the case of this compound derivatives, the vinylic protons and carbons exhibit characteristic shifts that help to identify the conjugated dienoic acid system. The methyl group at position 3 also provides a key singlet in the ¹H NMR spectrum. Comparison of experimental chemical shifts with those predicted by computational methods, such as Density Functional Theory (DFT), can further aid in structural verification. frontiersin.orgmdpi.com

2D NMR Experiments: To unambiguously assign the complex NMR data and determine the stereochemistry, various two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the molecule, helping to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular structure, including the connection of substituents to the main chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a particularly powerful experiment for stereochemical assignment. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are directly bonded. For the this compound structure, a NOESY experiment can show a correlation between the proton at C2 and the methyl group at C3, confirming their cis relationship across the double bond. frontiersin.org

Table 1: Representative NMR Data for a this compound Derivative Note: Chemical shifts are illustrative and can vary based on the specific compound and solvent.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |

|---|---|---|---|

| 2-H | ~5.8 (s) | ~118 | 3-CH₃ |

| 3-CH₃ | ~2.1 (s) | ~20 | 2-H, 4-H |

| 4-H | ~7.5 (d) | ~140 | 3-CH₃, 5-H |

| 5-H | ~6.2 (d) | ~130 | 4-H |

| COOH | ~12.0 (s) | ~170 | - |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and identifying individual components.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): HR-ESIMS is used to determine the precise molecular formula of a compound. uva.nl By measuring the mass with high accuracy, it is possible to deduce the elemental composition, which is a critical step in identifying a new or known molecule containing the this compound core.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented. The resulting product ions create a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. nih.gov For compounds with the this compound structure, common fragmentation pathways often involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. mdpi.comnih.gov Analysis of these fragmentation patterns can help to confirm the presence of the dienoic acid moiety and to elucidate the structure of the rest of the molecule. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique combines the separation power of LC with the precise mass measurement of HRMS. It is particularly useful for the analysis of complex natural product extracts, where it can be used to tentatively identify compounds based on their accurate mass and retention time, even when they are present in low concentrations. mdpi.com

Table 2: Typical Mass Spectrometric Data for a Compound with a this compound Moiety

| Technique | Information Obtained | Example Data |

|---|---|---|

| HR-ESIMS | Molecular Formula | [M-H]⁻ ion observed at m/z corresponding to the calculated exact mass of the deprotonated molecule. |

| LC-MS/MS | Fragmentation Pattern | Precursor ion [M-H]⁻ fragments to produce characteristic product ions, such as [M-H-H₂O]⁻ and [M-H-CO₂]⁻. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. docbrown.info It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For a compound containing the this compound structure, the IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid, often showing a characteristic shape due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band typically appears in the range of 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the double bonds can provide further information about the substitution pattern.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1720 |

| Alkene | C=C Stretch | 1600-1650 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule.

An example of the application of this technique can be seen in the study of abscisic acid (ABA) receptors. The crystal structures of ABA receptors, such as PYL1, have been solved in complex with ABA and its analogs. rcsb.orgrcsb.orgnih.govwwpdb.org These structures, available in the Protein Data Bank (PDB) with identifiers like 3KAY and 3kdj , reveal the precise interactions between the ligand and the protein, highlighting the importance of the stereochemistry of the side chain, which is structurally related to this compound, for biological activity. rcsb.orgrcsb.orgcathdb.infoebi.ac.ukleibniz-fli.depdbj.org

Table 4: PDB Entries for Protein Complexes Relevant to this compound Analogs

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 3KAY | Crystal structure of abscisic acid receptor PYL1. rcsb.org | 2.40 rcsb.org |

| 3kdj | Complex structure of (+)-ABA-bound PYL1 and ABI1. rcsb.orgnih.govwwpdb.org | 1.88 nih.gov |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution, especially when X-ray crystallography is not feasible. frontiersin.org

The experimental ECD spectrum of a compound is compared with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

For natural products containing the this compound chromophore, ECD can be a powerful tool. The conjugated dienoic acid system is a chromophore that gives rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry of the entire molecule. By comparing the experimental ECD spectrum with the calculated spectra for all possible stereoisomers, the absolute configuration of the compound can be confidently determined. frontiersin.orgnih.gov

Chemical Reactivity and Transformation Pathways of the 2z 3 Methylpenta 2,4 Dienoic Acid Moiety

Cycloaddition Reactions Involving the Conjugated Diene System

The conjugated diene system of (2Z)-3-methylpenta-2,4-dienoic acid is a prime candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is a concerted pericyclic process, meaning it is believed to occur in a single, cyclic transition state without the formation of intermediates. wikipedia.org

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. youtube.com For this compound, steric hindrance between the methyl group and the carboxylic acid group might influence the equilibrium between the s-cis and s-trans conformations.

A classic example of a Diels-Alder reaction is the reaction with maleic anhydride (B1165640), a potent dienophile due to the presence of two electron-withdrawing carbonyl groups. researchgate.netens-lyon.fr The reaction between this compound and maleic anhydride would be expected to yield a substituted cyclohexene derivative. The stereochemistry of the product is governed by the "endo rule," which predicts that the dienophile's substituents will be oriented towards the newly formed double bond in the product. youtube.com

| Reactants | Reaction Type | Key Features | Expected Product |

| This compound, Maleic Anhydride | Diels-Alder Cycloaddition | Concerted [4+2] cycloaddition; electron-donating methyl group on diene; electron-withdrawing groups on dienophile. | Substituted cyclohexene dicarboxylic anhydride |

Halogenation and Rearrangement Reactions

The double bonds within the this compound moiety are susceptible to electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂). This reaction would proceed via a cyclic halonium ion intermediate, leading to the formation of a di- or tetra-halogenated derivative. The regioselectivity of the addition would be influenced by the electronic effects of the methyl and carboxylic acid groups.

Furthermore, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would selectively introduce a bromine atom at the carbon adjacent to one of the double bonds. Subsequent treatment of these halogenated derivatives with a base could induce elimination reactions, leading to the formation of new double bonds or rearranged products.

While specific studies on the halogenation and rearrangement of this compound are not extensively documented, the general principles of alkene and diene chemistry suggest a rich potential for such transformations, offering pathways to a variety of functionalized derivatives.

Oxidation and Reduction Pathways of the Dienyl Carboxylic Acid

Oxidation:

The conjugated diene and carboxylic acid functionalities of this compound can undergo various oxidation reactions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, can lead to the cleavage of the carbon-carbon double bonds. stackexchange.comechemi.comlibretexts.org This oxidative cleavage would break down the diene system, ultimately forming smaller carboxylic acids and potentially carbon dioxide, depending on the substitution pattern of the original double bonds. stackexchange.comechemi.com For instance, the oxidation of the terminal double bond could yield formic acid, which could be further oxidized to carbon dioxide. The internal double bond's oxidation would lead to the formation of a dicarboxylic acid.

Milder oxidation conditions can be employed to achieve more selective transformations. For example, epoxidation of the double bonds using a peroxy acid would yield mono- or di-epoxides.

Reduction:

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. masterorganicchemistry.comlibretexts.orgleah4sci.comchemguide.co.uk The reaction with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the corresponding alcohol. chemguide.co.uknumberanalytics.com

Catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂), can be used to reduce the carbon-carbon double bonds of the diene system. The conditions of the hydrogenation can be controlled to achieve either partial reduction to a mono-alkene or complete saturation to the corresponding pentanoic acid derivative.

| Reaction Type | Reagent | Functional Group Targeted | Expected Product |

| Strong Oxidation | KMnO₄ (hot, concentrated) | Conjugated Diene | Cleavage to smaller carboxylic acids |

| Reduction | LiAlH₄ followed by H₂O | Carboxylic Acid | Primary Alcohol |

| Catalytic Hydrogenation | H₂/Pd-C | Conjugated Diene | Saturated Alkane |

Decarboxylative and Dehydrative Coupling Reactions (e.g., Pd(0) catalysis)

A notable reaction of dienoic acids is the palladium(0)-catalyzed decarboxylative and dehydrative coupling with pentadienyl alcohols to form 1,3,6,8-tetraenes. beilstein-journals.org This reaction is significant as it does not necessitate an anion-stabilizing group adjacent to the carboxyl group, a common requirement in many decarboxylative couplings. beilstein-journals.org

In this process, both the diene of the carboxylic acid and the diene of the alcohol appear to be crucial for the reaction to proceed. beilstein-journals.org The reaction is typically carried out at ambient temperature using a Pd(0) catalyst. beilstein-journals.org For this compound, this reaction would involve the loss of carbon dioxide and water to form a new carbon-carbon bond with a suitable pentadienyl alcohol coupling partner. The presence of substituents on either the dienoic acid or the pentadienyl alcohol can influence the reaction's outcome and yield. beilstein-journals.org This methodology provides a valuable tool for the construction of complex polyene systems.

Natural Occurrence and Biosynthetic Pathways of 2z 3 Methylpenta 2,4 Dienoic Acid Substructures

Occurrence as a Component of Abscisic Acid (ABA) and its Metabolites

The most prominent natural manifestation of the (2Z)-3-methylpenta-2,4-dienoic acid substructure is within the molecule of abscisic acid (ABA). nih.govthegoodscentscompany.combcpcpesticidecompendium.org ABA is a vital plant hormone that orchestrates a multitude of physiological processes, including seed dormancy, stomatal closure to prevent water loss, and responses to environmental stressors like drought and cold. mdpi.comquora.comgcwgandhinagar.com The naturally occurring form is (+)-abscisic acid. nih.gov

This hormone is not static; it undergoes a series of metabolic transformations, or catabolism, to regulate its levels within the plant. wikipedia.orgnih.gov These metabolic pathways often modify the side chain, but the core this compound structure remains recognizable in many of its metabolites. Key metabolites include:

Phaseic acid (PA): Formed through the oxidation of the 8'-methyl group of ABA. wikipedia.orgnih.gov

Neophaseic acid (neoPA): A product of the 9'-hydroxylation of ABA. nih.govoup.com

Dihydrophaseic acid (DPA): A reduced form of phaseic acid. nih.gov

ABA and its metabolites are widespread throughout the plant kingdom, found in fruits, vegetables, and various plant tissues. nih.govnih.govresearchgate.net For instance, ABA has been identified in a variety of fruits such as avocados, citrus fruits, figs, and apricots, as well as in vegetables like soybeans and maize. nih.govresearchgate.net The concentration of ABA can be particularly high in seeds and young fruits. gcwgandhinagar.com The presence of these compounds underscores the fundamental role of the this compound framework in plant life.

| Plant Part | Examples of Plants/Fruits |

| Fruits | Avocado, Citrus, Soybean, Fig, Maize, Apricot nih.govresearchgate.net |

| Seeds | High concentrations are generally found in seeds gcwgandhinagar.com |

| Leaves | Sycamore, Birch nih.gov |

| Tubers | Potatoes nih.gov |

Isolation from Fungal and Plant Sources

Beyond its role in plant hormones, the this compound substructure has been discovered in compounds produced by other organisms, notably fungi and certain plants.

A significant example is pyrenophoric acid , a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda. nih.gov This fungus is being investigated as a potential mycoherbicide for controlling invasive grasses. nih.gov Pyrenophoric acid, chemically identified as (2Z,4E)-5-[(7S,9S,10R,12R)-3,4-dihydroxy-2,2,6-trimethylcyclohexyl)]-3-methylpenta-2,4-dienoic acid, exhibits strong phytotoxicity and is structurally very similar to abscisic acid. nih.gov

In the plant kingdom, the safflower plant, Carthamus tinctorius, has been a source of a diverse array of chemical compounds. While direct isolation of this compound itself is not prominently reported, the plant produces a variety of carboxylic acids, flavonoids, and other compounds. researchgate.netbiointerfaceresearch.comresearchgate.net Research on Carthamus tinctorius has led to the isolation of numerous constituents, including various acids that are part of its complex chemical profile. researchgate.netresearchgate.net

| Source Organism | Isolated Compound Containing the Substructure |

| Pyrenophora semeniperda (fungus) | Pyrenophoric acid nih.gov |

| Carthamus tinctorius (plant) | A variety of carboxylic acids and other compounds have been isolated, though not the specific title compound directly. researchgate.netbiointerfaceresearch.comresearchgate.net |

Enzymatic Synthesis and Biotransformation Pathways

The formation of the this compound substructure in nature is a product of intricate enzymatic pathways. In plants, the biosynthesis of ABA, and consequently this structural motif, begins with the cleavage of a C40 carotenoid precursor. frontiersin.org A key regulatory enzyme in this process is the 9-cis-epoxycarotenoid dioxygenase (NCED). frontiersin.orgpnas.org

The catabolism of ABA is equally important for maintaining hormonal balance and is primarily achieved through oxidation. nih.govoup.com The main catabolic route involves the hydroxylation of the 8'-methyl group of ABA by a group of cytochrome P450 monooxygenases known as CYP707As, leading to the formation of phaseic acid. wikipedia.orgoup.comnih.gov

Another significant biotransformation is the 9'-hydroxylation of ABA, which also utilizes CYP707A enzymes, resulting in the production of 9'-hydroxy-ABA. oup.comnih.gov This product then cyclizes to form neophaseic acid. oup.comresearchgate.net Research has shown that all four of the Arabidopsis CYP707As can perform this 9'-hydroxylation, although it is a minor activity compared to 8'-hydroxylation. nih.gov Neophaseic acid itself can be further metabolized to epi-neodihydrophaseic acid (epi-neoDPA) by the enzyme neoPA reductase 1 (NeoPAR1). researchgate.netnih.gov

These enzymatic processes highlight the dynamic nature of the this compound substructure within plant systems, where its form and function are constantly being modulated by a suite of specialized enzymes.

Role as a Metabolite in Specific Biological Systems

The this compound structure also appears as a metabolite in the breakdown of certain xenobiotics, such as the drug valproic acid (VPA) . nih.govwikipedia.orgclinpgx.org VPA is an anticonvulsant and mood-stabilizing drug that undergoes extensive metabolism in the liver. nih.govnih.gov

One of the metabolic pathways of VPA involves the formation of various unsaturated metabolites. Among these is (E)-2-propyl-2,4-pentadienoic acid, a diene metabolite that shares the pentadienoic acid feature. nih.gov While not identical to the title compound, it demonstrates the formation of a similar structural motif during drug metabolism. The metabolism of VPA is complex, involving glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. nih.govdrugbank.com The formation of reactive metabolites is a key area of research in understanding the potential for drug-induced toxicity. nih.gov For instance, the metabolite 2-propyl-4-pentenoic acid (4-ene-VPA) is considered a major toxic metabolite of valproic acid. medchemexpress.com Another metabolite, 2-propyl-2-pentenoic acid, is formed through glucuronidation. mdpi.com

This role as a metabolite in drug detoxification pathways illustrates the broader relevance of the pentadienoic acid scaffold in biological systems beyond the plant and fungal kingdoms.

Molecular Mechanisms of Action and Biological Interactions of 2z 3 Methylpenta 2,4 Dienoic Acid Containing Compounds

Receptor Binding Mechanisms: Focus on Abscisic Acid and its Analogs

While (2Z)-3-methylpenta-2,4-dienoic acid shares structural motifs with some signaling molecules, there is no scientific literature to suggest it acts as an analog of Abscisic Acid (ABA) or binds to its receptors. The ABA signaling pathway, central to plant development and stress responses, is initiated by the binding of ABA to a specific family of receptors.

Interaction with Abscisic Acid Receptors (PYR/PYL/RCAR family)

The primary receptors for Abscisic Acid in plants belong to the PYR/PYL/RCAR (Pyrabactin Resistance/PYR1-Like/Regulatory Components of ABA Receptors) family. These soluble proteins are crucial for sensing internal and external stimuli, such as stress conditions, which trigger an increase in ABA levels. The binding of ABA to a PYR/PYL/RCAR receptor is the foundational step that initiates the ABA signaling cascade. There are multiple members of this receptor family, and in crops like the tomato (Solanum lycopersicum), 15 putative ABA receptors have been identified, with high expression levels often found in the roots. Although agonists like quinabactin (B1678640) can mimic ABA and bind to these receptors, no studies have documented an interaction between this compound and the PYR/PYL/RCAR family.

Structural Basis of Ligand-Receptor Recognition

The recognition of ligands by receptors is a highly specific process governed by precise molecular interactions. In general, ligand binding involves a combination of forces, including hydrophobic interactions and hydrogen bonding, which ensure a stable and specific fit between the molecule and the receptor's binding pocket. For free fatty acid receptors, for instance, the binding pocket is often formed by the extracellular regions of transmembrane helices. In the case of the PYR/PYL/RCAR family, the binding of the hormone ABA induces a conformational change in the receptor protein. This change is critical for subsequent interactions with downstream signaling components. The specific structural interactions that would be required for this compound to bind to any of these receptors have not been studied or reported.

Modulation of Protein Phosphatase Activity (e.g., ABI1, ABI2)

A key consequence of ABA binding to PYR/PYL/RCAR receptors is the modulation of a group of enzymes known as Type 2C Protein Phosphatases (PP2Cs), such as ABI1 (ABA INSENSITIVE 1) and ABI2. In the absence of ABA, these phosphatases are active and act as negative regulators, suppressing the ABA signaling pathway. Upon ABA binding, the receptor-hormone complex can then bind to and inhibit the activity of PP2Cs like ABI1 and ABI2. This inhibition releases the suppression and allows the signal to propagate. Studies on Arabidopsis have shown that mutations reducing the function of ABI1 and ABI2 lead to an increased responsiveness to ABA, confirming their role as negative regulators. There is no evidence to suggest that this compound can directly or indirectly modulate the activity of ABI1 or ABI2.

| Target Family/Enzyme | Known Function | Known Ligands/Interactors |

| PYR/PYL/RCAR | Soluble receptors that initiate the ABA signaling pathway in plants. | Abscisic Acid (ABA), Quinabactin. |

| ABI1 / ABI2 (PP2Cs) | Negative regulators of the ABA signaling pathway; their phosphatase activity is inhibited by the ABA-receptor complex. | PYR/PYL/RCAR-ABA complex, SnRK2 Kinases. |

Enzymatic Interactions and Modulation of Biological Pathways

Beyond the ABA pathway, other enzymes such as 11β-HSD1 and the nuclear receptor PPAR-gamma are critical targets in metabolic regulation. However, no data exists to connect this compound to these pathways.

Interactions with 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and its Active Site Residues

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that primarily functions to convert inactive cortisone (B1669442) into active cortisol within cells, thereby amplifying glucocorticoid action. It is considered a therapeutic target for type 2 diabetes and obesity. The active site of 11β-HSD1 contains key amino acid residues that are crucial for its catalytic activity and for binding inhibitors. While specific residues like TYR(A)183 and SER(A)169 are known to be important for inhibitor binding, there are no published findings that demonstrate this compound interacts with 11β-HSD1 or these specific residues.

Binding to Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) and Hydrogen Bonding Interactions

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) is a ligand-dependent transcription factor and a master regulator of fat cell development and glucose homeostasis. It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. The binding of a ligand (or agonist) to PPAR-gamma's ligand-binding domain, often stabilized by hydrogen bonds, induces a conformational change that modulates the transcription of target genes. While various natural and synthetic compounds are known to bind to PPAR-gamma, there is a complete absence of scientific literature indicating that this compound is one such ligand.

| Enzyme / Receptor | Primary Biological Role | Known Inhibitors / Agonists | Key Active Site Residues |

| 11β-HSD1 | Converts inactive cortisone to active cortisol, amplifying local glucocorticoid effects. | Carbenoxolone, Hydrocortisone cypionate. | I208A, G206A (substrate binding). |

| PPAR-gamma | Nuclear receptor regulating adipocyte differentiation and glucose metabolism. | Thiazolidinediones (e.g., Rosiglitazone), GW7845. | Not specified for a general interaction, varies by ligand. |

Glycosylation and Glucoside Formation (e.g., dihydrophaseic acid glucosides)

Glycosylation is a critical enzymatic process that attaches carbohydrates (glycans) to other molecules, such as proteins, lipids, or, in this context, other organic compounds. This process significantly alters the target molecule's properties, including its solubility, stability, and biological activity. A prime example involving a structure related to this compound is the formation of dihydrophaseic acid glucosides.

Dihydrophaseic acids are metabolites of abscisic acid (ABA), a plant hormone that incorporates the pentadienoic acid structure. These metabolites are classified as apocarotenoid sesquiterpenoids. nih.gov In the plant Carthamus tinctorius (safflower), phytochemical analysis has led to the isolation of dihydrophaseic acid glucosides. nih.gov One such compound, previously identified in the flowers of this plant, is 4′-O-dihydrophaseic acid-β-D-glucopyranoside methyl ester. nih.gov The formation of these glucosides involves the attachment of a glucose molecule, rendering the parent compound more water-soluble, which is a common mechanism for transport and storage of hormones and other metabolites within the plant. Dihydrophaseic acid 4-O-β-D-glucoside is a known derivative. nih.govmdpi.com Research has shown that these glycosylated forms can possess their own biological activities; for instance, one dihydrophaseic acid glucoside isolated from C. tinctorius demonstrated anti-adipogenesis activity in 3T3-L1 preadipocytes by preventing lipid droplet accumulation and reducing the expression of key adipogenic genes. nih.gov

Interaction with Glucosamine—Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT)

Glucosamine:fructose-6-phosphate amidotransferase (GFAT), also known as GlcN-6-P synthase, is the rate-limiting enzyme in the hexosamine biosynthesis pathway. nih.govwikipedia.org This pathway is crucial for producing UDP-N-acetylglucosamine, a fundamental building block for glycoproteins and other macromolecules. wikipedia.org The enzyme catalyzes the transfer of an amino group from L-glutamine to D-fructose-6-phosphate, forming D-glucosamine-6-phosphate. wikipedia.orgaustinpublishinggroup.com

Currently, there is no direct scientific evidence in the published literature detailing an interaction between this compound or its close analogues, like abscisic acid, and the GFAT enzyme. Known inhibitors of GFAT are typically structural analogues of its substrates, such as glutamine analogues (e.g., tetaine/bacilysin) or fructose-6-phosphate analogues (e.g., kanosamine). wikipedia.org The activity of GFAT can be regulated by phosphorylation via cAMP-dependent protein kinase (PKA), which increases its activity. nih.gov While GFAT is a target for developing antidiabetic and antimicrobial agents, research has focused on compounds that mimic its natural substrates rather than isoprenoid-derived molecules like pentadienoic acids. wikipedia.org

Modulation of Sirtuin 6 (SIRT6)

Sirtuin 6 (SIRT6) is an NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in numerous cellular processes, including DNA repair, genome stability, inflammation, and metabolism. researchgate.netnih.gov It deacetylates histone H3 at lysine (B10760008) 9 (H3K9Ac) and lysine 56 (H3K56Ac), which regulates gene expression, particularly in metabolic pathways like glycolysis. nih.gov

A direct molecular interaction has been identified between the closely related phytohormone abscisic acid (ABA) and human SIRT6. nih.gov An in-silico docking study demonstrated the molecular binding of ABA with SIRT6, indicating that compounds containing the 3-methylpenta-2,4-dienoic acid structure can interact with this enzyme. nih.gov This interaction is significant as SIRT6 modulation is linked to health and disease. For example, SIRT6 can suppress the expression of fatty acid transporters by interacting with the transcription factor PPARγ, thereby regulating lipid uptake in cardiomyocytes. Furthermore, SIRT6 activity itself can be stimulated by long-chain fatty acids. nih.gov Studies have shown that ABA can ameliorate aging in mice by modulating the AMPK-SIRT1-p53 pathway, which is functionally related to SIRT6's role in cellular health. The ability of ABA to bind to SIRT6 suggests a potential mechanism by which such compounds could influence the diverse cellular functions regulated by this sirtuin, from metabolic control to inflammatory responses. researchgate.netnih.gov

| Function/Modulator | Description | Source |

|---|---|---|

| Primary Enzymatic Activity | NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase. | researchgate.netnih.gov |

| Key Substrates | Histone H3 (at lysines 9 and 56). | nih.gov |

| Cellular Processes | DNA repair, genome stability, metabolism (glycolysis, lipid), inflammation. | researchgate.netnih.gov |

| Known Natural Activators | Long-chain fatty acids, Cyanidin. | nih.govnih.gov |

| Interacting Phytohormone | Abscisic acid (ABA) has been shown in silico to bind to human SIRT6. | nih.gov |

Inhibition of α-Amylase Enzyme Activity and Molecular Docking Analysis

α-Amylase is a key digestive enzyme that hydrolyzes starch into smaller sugars, playing a crucial role in carbohydrate metabolism. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by reducing post-meal hyperglycemia. Molecular docking is a computational technique used to predict how a ligand (inhibitor) binds to the active site of a receptor (enzyme), like α-amylase, and to estimate the binding affinity.

While direct studies on this compound are limited, research on structurally related natural products provides insight. For example, in silico docking studies of phytoconstituents from Saccharum spontaneum against α-amylase identified a compound with a similar backbone, 2,4-Octadienoic acid, 7-hydroxy-6-methyl, as having excellent inhibitory potential. These analyses reveal that binding energy and the formation of hydrogen bonds with key amino acid residues in the enzyme's active site (such as ASP197, GLU233, and HIS201) are critical for potent inhibition. Pentacyclic triterpenoids like oleanolic acid and ursolic acid have also been identified as potent α-amylase inhibitors. Docking studies suggest that features like a carboxylic acid group and substituted rings are important for strong interactions within the enzyme's catalytic pocket. These findings imply that compounds containing the pentadienoic acid scaffold could be viable candidates for α-amylase inhibition, a hypothesis that can be further explored and validated through targeted molecular docking and in vitro enzyme assays.

Phytotoxic Activity and Plant Growth Regulation Mechanisms (e.g., pyrenophoric acids in coleoptile elongation, abscisic acid in seed dormancy)

The this compound structure is a core component of molecules with significant phytotoxic and plant growth-regulating properties.

Pyrenophoric Acids and Coleoptile Elongation: Pyrenophoric acid, a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda, is chemically characterized as (2Z,4E)-5-[(7S,9S,10R,12R)-3,4-dihydroxy-2,2,6-trimethylcyclohexyl)]-3-methylpenta-2,4-dienoic acid. researchgate.net This compound is structurally very similar to abscisic acid. researchgate.net It demonstrates potent phytotoxicity by inhibiting the elongation of coleoptiles, the protective sheath covering the emerging shoot in monocots like cheatgrass. researchgate.net In bioassays, pyrenophoric acid at a concentration of 10⁻³ M reduced cheatgrass coleoptile elongation by 51%. researchgate.net Further studies have identified related compounds, pyrenophoric acids B and C, which also reduce coleoptile and root growth. Pyrenophoric acid B, in particular, was found to be the most active in delaying seed germination. This inhibition of coleoptile elongation is a crucial aspect of its potential as a mycoherbicide. researchgate.net Coleoptile elongation itself is a complex process involving cell division and expansion, driven by hormones and environmental cues like low oxygen.

Abscisic Acid and Seed Dormancy: Abscisic acid (ABA) is a primary plant hormone that positively regulates the induction and maintenance of seed dormancy. nih.gov Dormancy is an adaptive trait that prevents viable seeds from germinating even under favorable conditions, ensuring species survival. researchgate.net The balance between ABA (which promotes dormancy) and gibberellin (GA, which promotes germination) is a central mechanism controlling this process. ABA levels are controlled by biosynthesis and catabolism, and its signaling pathway involves key transcription factors like ABSCISIC ACID INSENSITIVE 3 (ABI3) and ABI5. nih.gov ABA inhibits seed germination and is known as a "stress hormone" because it helps plants tolerate conditions like desiccation. nih.gov By inducing dormancy, ABA prevents precocious germination and pre-harvest sprouting in cereal crops, which is agriculturally significant. researchgate.net

Design, Synthesis, and Academic Applications of 2z 3 Methylpenta 2,4 Dienoic Acid Derivatives and Analogues

Rational Design of Derivatives for Enhanced Receptor Affinity or Selectivity

The rational design of (2Z)-3-methylpenta-2,4-dienoic acid derivatives often draws inspiration from naturally occurring bioactive compounds, such as the plant hormone abscisic acid (ABA). nih.govnih.gov ABA itself contains a (2Z,4E)-3-methylpenta-2,4-dienoic acid side chain attached to a substituted cyclohexenone ring. nih.govcas.org The design of novel derivatives focuses on modifying specific structural features to enhance binding to target receptors and improve selectivity, thereby maximizing desired effects while minimizing off-target activity.

A notable example of rational design can be seen in the development of abscisic acid mimic 1 (AM1) and its fluorine derivatives (AMFs). nih.gov While not direct derivatives of the parent acid, these compounds were designed as functional mimics of ABA. The design strategy involved creating a dihydroquinolinone-sulfonamide structure that could effectively bind to ABA receptors, leading to potent ABA-like activities. Further modifications, such as the addition of fluorine atoms to create AMF4, were aimed at enhancing receptor affinity and increasing the persistence of the compound within the plant. nih.gov

Another approach involves the modification of the core structure of known bioactive compounds that share the pentadienoic acid feature. For instance, in the development of novel herbicides, researchers have designed and synthesized new phenyl pyrazole-based protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov This design was guided by the crystal structure of the target enzyme, allowing for the creation of molecules with a good receptor fit. By investigating isosteres of known inhibitors, such as uracil-based compounds, and incorporating substituted pyrazoles, scientists have been able to develop new herbicides with enhanced activity. nih.gov

The design process often involves computational modeling studies to predict how different structural modifications will affect the interaction between the compound and its biological target. This allows for a more targeted and efficient approach to synthesizing new derivatives with improved properties.

Stereochemical Requirements for Biological Activity in Analogues

The biological activity of this compound analogues is highly dependent on their stereochemistry. The spatial arrangement of atoms, particularly the configuration of the double bonds within the pentadienoic acid chain, is crucial for effective interaction with biological targets.

A compelling illustration of this is found in the structure-activity relationship (SAR) studies of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), an analogue that selectively inhibits the root gravitropic bending of lettuce radicles. researchgate.netnih.govelsevierpure.com Research has demonstrated that the (2Z,4E) configuration of the diene unit is essential for its inhibitory activity. The corresponding (2E,4E), (2Z,4Z), and (2E,4Z) analogues were found to be inactive, highlighting the strict stereochemical requirement for this biological effect. nih.govelsevierpure.com

Furthermore, modifications to other parts of the molecule in conjunction with the stereochemistry of the diene system play a significant role. For ku-76, the presence of the aromatic phenyl ring and the carboxylic acid moiety are also critical for its potent inhibitory activity. nih.govelsevierpure.comresearchmap.jp Replacing the carboxylic acid with amides, alcohols, or esters resulted in a significant loss of potency. nih.govelsevierpure.com This indicates that the specific spatial relationship between the (2Z,4E)-diene, the carboxylic acid, and the phenyl group is necessary for the observed biological response.

The importance of stereochemistry is also evident in the naturally occurring plant hormone abscisic acid, which features a (2Z,4E)-dienoic acid side chain. The specific cis-configuration of the double bond at the C-2 position is crucial for its biological function in regulating plant stress responses and dormancy. nih.gov

These findings underscore the principle that precise three-dimensional structure is a key determinant of the biological activity of these compounds.

Development of Probes and Tools for Mechanistic Studies

Derivatives of this compound are valuable as molecular probes and tools to investigate complex biological processes. Their ability to elicit specific biological responses allows researchers to dissect the underlying molecular mechanisms.

For example, the selective inhibitory effect of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) on root gravitropism, without affecting root growth at similar concentrations, makes it a useful tool for studying the signaling pathways involved in plant gravity perception and response. researchgate.netresearchmap.jp By observing the effects of ku-76 and its analogues, researchers can gain insights into the specific protein targets and signaling components that are unique to the gravitropic response.

The development of conformationally and configurationally fixed analogues of ku-76 has further enhanced its utility as a research tool. researchgate.net These rigid analogues provide a more defined three-dimensional structure, which can help in identifying the precise binding conformation required for interaction with its biological target. This approach can lead to the identification and characterization of the specific receptors or enzymes involved in the gravitropic pathway.

In a broader context, the synthesis of various derivatives allows for the exploration of structure-activity relationships, which in turn helps in mapping the binding sites of target proteins. By systematically altering different functional groups and observing the corresponding changes in biological activity, a pharmacophore model can be constructed. This model can then guide the design of more potent and selective probes, as well as potential lead compounds for drug or herbicide discovery.

Applications in Agrochemical Research (e.g., mycoherbicides, plant growth regulators)

Derivatives and analogues of this compound have shown significant promise in agrochemical research, particularly as mycoherbicides and plant growth regulators.

A prominent example is pyrenophoric acid, a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda. This fungus is being investigated as a potential mycoherbicide for the biocontrol of invasive grasses like cheatgrass (Bromus tectorum). researchgate.net Pyrenophoric acid, chemically identified as (2Z,4E)-5-[(7S,9S,10R,12R)-3,4-dihydroxy-2,2,6-trimethylcyclohexyl)]-3-methylpenta-2,4-dienoic acid, exhibits strong phytotoxicity. researchgate.net In laboratory assays, it has been shown to significantly reduce the coleoptile elongation of cheatgrass seedlings. researchgate.net

Beyond mycoherbicidal activity, these compounds also function as plant growth regulators. Plant growth regulators are chemicals used to modify plant growth in various ways, such as suppressing shoot growth, increasing branching, or altering fruit maturity. nih.gov The ability of compounds like pyrenophoric acid and its analogues to inhibit plant growth demonstrates their potential for development as commercial plant growth regulators. The development of synthetic auxin herbicides based on a 2-picolinic acid scaffold, which can have similar physiological functions to natural auxins, further highlights the potential of designing novel plant growth regulators. mdpi.com

The table below summarizes the agrochemical applications of selected this compound derivatives and analogues.

| Compound/Analogue | Application | Biological Effect |

| Pyrenophoric Acid | Mycoherbicide | Phytotoxic, reduces coleoptile elongation in cheatgrass. researchgate.net |

| Pyrenophoric Acid B & C | Mycoherbicide | Contribute to the overall phytotoxicity of Pyrenophora semeniperda. researchgate.net |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) | Plant Growth Regulator | Selective inhibitor of root gravitropic bending. researchgate.netnih.govelsevierpure.com |

| Abscisic Acid (ABA) | Plant Growth Regulator | Regulates plant stress responses, seed dormancy, and germination. nih.govnih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Metabolite Profiling and Identification

Liquid chromatography coupled with mass spectrometry has become an indispensable tool for metabolomics and the analysis of low-abundance compounds like (2Z)-3-methylpenta-2,4-dienoic acid in intricate mixtures. nih.gov

Metabolite Profiling and Identification:

LC-MS-based metabolomics allows for the comprehensive analysis of metabolites in biological systems. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the elemental composition determination of unknown compounds. nih.gov When analyzing complex samples, LC separates the components prior to their introduction into the mass spectrometer, reducing ion suppression and improving identification accuracy. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, creating a unique fragmentation pattern that can be used for identification. nih.gov

For challenging analyses, derivatization can be employed to enhance the ionization efficiency and chromatographic retention of target analytes. For instance, in the analysis of furan (B31954) fatty acids, a charge-reversal derivatization strategy significantly improved sensitivity by over 2,000-fold in positive ionization mode compared to the analysis of underivatized acids in negative mode. nih.gov This highlights the potential for developing similar methods for this compound to improve its detection limits in various matrices.

Quantitative Analysis:

LC-MS/MS, particularly using a triple quadrupole (QqQ) mass spectrometer in selected reaction monitoring (SRM) mode, is the gold standard for targeted quantification of metabolites. nih.gov However, this approach can be limited by the specificity of the selected transitions, which may be common to matrix interferences. nih.gov High-resolution mass spectrometry offers an alternative by performing full-scan analysis, capturing all ions within a specified mass range, which can then be used for quantification, minimizing interferences. nih.gov

The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic column, mobile phase composition, flow rate, and mass spectrometer settings such as collision energy and Q1/Q3 voltages. nih.gov For example, a method for analyzing furan fatty acids utilized a C18 column with a water/methanol mobile phase containing ammonium (B1175870) acetate. nih.gov

Table 1: Example LC-MS/MS Parameters for Carboxylic Acid Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 10 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive with Derivatization |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Full Scan (HRMS) |

| Collision Energy | Optimized for specific parent-daughter ion transitions |

This table presents a generalized set of parameters based on methods for similar carboxylic acids and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability. researchgate.net

Derivatization:

Common derivatization methods for carboxylic acids in GC-MS analysis include methylation and silylation. researchgate.net The choice of derivatization reagent is critical, as some acidic catalysts can potentially cause degradation of certain analytes. nih.gov For instance, in the analysis of furan fatty acids, care must be taken during methylation to avoid degradation of the furan ring. nih.gov A study on monochloropropanediols developed a novel derivatization scheme using cyclohexanone (B45756) and a sulfonated polymer as a solid-phase acidic catalyst, which produced stable derivatives suitable for GC-MS analysis on nonpolar columns. researchgate.net This approach could potentially be adapted for this compound.

Analysis and Quantification:

Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. GC-MS in full-scan mode can be used for qualitative and quantitative analysis, with a limit of quantitation for some derivatized fatty acids reported to be around 10 μM. nih.gov

Table 2: Comparison of Derivatization Methods for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent Example | Advantages | Potential Considerations |

| Methylation | Methanolic HCl, BF3-Methanol | Produces volatile methyl esters | Harsh acidic conditions can degrade sensitive compounds |

| Silylation | BSTFA, TMCS | Forms stable trimethylsilyl (B98337) esters | Reagents can be sensitive to moisture |

| Cyclohexanone Derivatization | Cyclohexanone, Sulfonated Polymer | Milder conditions, stable derivatives | Method applicability to this compound needs to be verified |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of individual compounds within a mixture. It is particularly valuable for the separation of isomers, including the geometric isomers of this compound.

Isomer Separation:

The separation of stereoisomers can be achieved using reverse-phase HPLC. nih.govresearchgate.net A study successfully separated two stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid using a C18 column and a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture. nih.govresearchgate.net This demonstrates the capability of reverse-phase HPLC to resolve compounds with subtle structural differences. The separation of the geometrical isomers of 2- and 3-methyl-5-phenylpenta-2,4-dienoic acid and their methyl esters has also been reported, highlighting the feasibility of separating isomers of similar compounds. rsc.org The specific geometry of the diene unit, such as the (2Z,4E) configuration, has been shown to be crucial for the biological activity of related compounds, making isomer-specific analysis essential. nih.govelsevierpure.com

Method Parameters and Validation:

A typical HPLC method for isomer separation involves a C18 column and a mobile phase consisting of an aqueous component with an acid modifier (e.g., trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). nih.govresearchgate.net Detection is often performed using a UV detector at a wavelength where the analyte absorbs maximally. nih.govresearchgate.net Method validation would include assessing parameters such as system suitability, linearity, precision, robustness, and the limit of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 3: Example HPLC Method Parameters for Isomer Separation

| Parameter | Setting |

| Column | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm) or equivalent C18 |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Limit of Detection (LOD) | ~0.15 µg/mL (Example from a similar compound) |

| Limit of Quantification (LOQ) | ~0.50 µg/mL (Example from a similar compound) |

This table is based on a method for separating stereoisomers of a different propanoic acid derivative and would require optimization for the specific isomers of 3-methylpenta-2,4-dienoic acid. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 2z 3 Methylpenta 2,4 Dienoic Acid Systems

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method models the interaction at an atomic level, helping to characterize the behavior of the ligand within a binding site and elucidate its potential biochemical effects. nih.gov The process involves predicting the ligand's conformation, position, and orientation (referred to as the pose) and then estimating the binding affinity using scoring functions. nih.govnih.gov

The procedure begins with obtaining the three-dimensional structures of the ligand—in this case, (2Z)-3-methylpenta-2,4-dienoic acid—and the target protein, often sourced from a repository like the Protein Data Bank (PDB). Software such as Dock or Glide is then used to sample a large number of possible poses of the ligand in the protein's binding site. nih.govplos.org These poses are then scored based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The resulting docking score and binding free energy (e.g., MM/GBSA) provide an estimate of the ligand's binding affinity, with lower energy values suggesting stronger binding. plos.org

While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, the methodology could be applied to screen this compound against various potential protein targets. For instance, given that other unsaturated carboxylic acids interact with enzymes involved in fatty acid metabolism or inflammatory pathways, docking could predict its affinity for targets like cyclooxygenases (COX), lipoxygenases, or fatty acid amide hydrolase (FAAH). researchgate.net

Illustrative Example of Molecular Docking Results:

The following table demonstrates the type of data that would be generated from a hypothetical molecular docking study of this compound against selected protein targets.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LOX) | 3V99 | -6.8 | His367, His550, Gln363 | Hydrogen Bond, Metal Coordination |

| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -5.9 | Ser241, Ile238, Met436 | Hydrogen Bond, Hydrophobic |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -6.5 | Ser289, His323, Tyr473 | Hydrogen Bond, Pi-Alkyl |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking analysis. It is not based on published experimental findings for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govaps.org For this compound, MD simulations can provide deep insights into its conformational flexibility, stability, and the dynamic nature of its interactions with its environment, such as a solvent or a biological membrane. rsc.org MD simulations are often used as a follow-up to molecular docking to assess the stability of a predicted ligand-protein complex, ensuring the ligand remains in the binding pocket and maintains key interactions over a period of nanoseconds. plos.org

In the context of this compound, MD simulations could be used to understand how its conjugated diene system and carboxylic acid group influence its orientation and behavior at an air-water interface or within a lipid bilayer, which is relevant for its absorption and transport. rsc.orgmdpi.com

Illustrative Example of MD Simulation Parameters and Analyses:

This table outlines typical parameters and analyses that would be part of an MD simulation study.

| Parameter | Specification | Purpose |

| Simulation Package | GROMACS, AMBER | Software to run the simulation |

| Force Field | CHARMM36, OPLS-AA | Equations describing the potential energy of the system |

| System Setup | Solvated in a cubic water box with counter-ions | Mimics physiological conditions |

| Ensemble | NVT, NPT | Controls thermodynamic variables (e.g., temperature, pressure) |

| Time Step | 2 fs | The time interval between calculation steps |

| Simulation Length | 100 ns | Duration of the production simulation |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Function | Metrics to evaluate stability, flexibility, and interactions |

Note: This table is for illustrative purposes, outlining a standard approach for MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and reaction mechanisms. cuny.edu These methods can determine the energies of molecular orbitals, charge distribution, and other electronic descriptors. cuny.edu

A key aspect of this analysis is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally signifies a molecule that is more polarizable and more chemically reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. While specific DFT calculations for this compound are not available in the surveyed literature, the principles remain applicable. Its structure, featuring a conjugated π-system and an electron-withdrawing carboxylic acid group, would be expected to influence its electronic properties significantly.

Global Reactivity Descriptors Derived from Quantum Calculations:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large ΔE. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules have a small ΔE and are more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Note: The formulas provided are based on Koopmans' theorem and are widely used in computational chemistry.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling can accelerate this process by predicting the activity of novel derivatives before they are synthesized.

Direct SAR studies on this compound are limited; however, research on the closely related compound, (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), provides valuable insights that can be extrapolated. nih.govelsevierpure.com A study on ku-76 as an inhibitor of root gravitropism identified several structural features that are essential for its biological activity. nih.gov

Key findings from the SAR study of ku-76 revealed:

Diene Geometry: The (2Z,4E) geometry of the diene was crucial for activity. Analogues with (2E,4E), (2Z,4Z), or (2E,4Z) configurations were inactive. This highlights the strict spatial arrangement required for interaction with the biological target. nih.gov

Carboxylic Acid Moiety: The carboxylic acid group was found to be essential. Replacing it with an ester, amide, or alcohol functional group resulted in a significant loss of potency, suggesting it may be involved in a critical hydrogen bond or ionic interaction at the active site. nih.govelsevierpure.com